molecular formula C24H32N2O B12349395 N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide

N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide

Cat. No.: B12349395
M. Wt: 370.5 g/mol
InChI Key: VCCPXHWAJYWQMR-RKCJWEPRSA-N
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Description

N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is often used in research to study metabolic pathways, receptor binding, and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide typically involves the incorporation of 13C-labeled phenyl groups into the molecular structure. The process begins with the preparation of 13C6-labeled aniline, which is then reacted with 1-(2-phenylethyl)-4-piperidone under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for meeting the demands of research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its biochemical effects and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-13C6-1-naphthylamine
  • N-(13C6-Phenyl)-2-naphthylamine
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Methylacetylfentanyl

Uniqueness

N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying its biochemical interactions. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .

Properties

Molecular Formula

C24H32N2O

Molecular Weight

370.5 g/mol

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide

InChI

InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5+1,8+1,9+1,12+1,13+1,22+1

InChI Key

VCCPXHWAJYWQMR-RKCJWEPRSA-N

Isomeric SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3

Canonical SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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